molecular formula C21H21N3O3 B2823755 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 941972-44-7

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2823755
CAS No.: 941972-44-7
M. Wt: 363.417
InChI Key: GFKSKNSIJIDHOB-UHFFFAOYSA-N
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Description

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

The synthesis of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(4-ethoxyphenyl)-6-oxopyridazine. Finally, the acylation of this compound with 3-methylphenylacetyl chloride produces the target compound.

Chemical Reactions Analysis

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyridazinone ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide include other pyridazinone derivatives such as:

  • 3-(4-methoxyphenyl)-6-oxopyridazine
  • 3-(4-chlorophenyl)-6-oxopyridazine
  • 3-(4-fluorophenyl)-6-oxopyridazine

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-27-18-9-7-16(8-10-18)19-11-12-21(26)24(23-19)14-20(25)22-17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKSKNSIJIDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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